Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl-
Brand Name: Vulcanchem
CAS No.: 81262-71-7
VCID: VC17091150
InChI: InChI=1S/C26H24N4O2S/c31-24(29-17-15-28(16-18-29)20-9-3-1-4-10-20)19-33-26-27-23-14-8-7-13-22(23)25(32)30(26)21-11-5-2-6-12-21/h1-14H,15-19H2
SMILES:
Molecular Formula: C26H24N4O2S
Molecular Weight: 456.6 g/mol

Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl-

CAS No.: 81262-71-7

Cat. No.: VC17091150

Molecular Formula: C26H24N4O2S

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- - 81262-71-7

Specification

CAS No. 81262-71-7
Molecular Formula C26H24N4O2S
Molecular Weight 456.6 g/mol
IUPAC Name 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-phenylquinazolin-4-one
Standard InChI InChI=1S/C26H24N4O2S/c31-24(29-17-15-28(16-18-29)20-9-3-1-4-10-20)19-33-26-27-23-14-8-7-13-22(23)25(32)30(26)21-11-5-2-6-12-21/h1-14H,15-19H2
Standard InChI Key ICSKBXLHXJMSID-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Introduction

Structural and Chemical Overview

The compound’s structure features a piperazine ring substituted at the 1-position with a ((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl group and at the 4-position with a phenyl group . The quinazolinone core, a heterocyclic system comprising fused benzene and pyrimidine rings, is known for its role in modulating biological targets such as kinases and receptors . The thioether linkage (-S-) between the quinazolinone and acetyl groups introduces potential redox activity, while the piperazine ring enhances solubility and bioavailability through hydrogen-bonding interactions .

Synthesis Methods and Reaction Conditions

Multi-Step Synthetic Pathways

The synthesis of this compound typically involves sequential organic reactions, as exemplified by routes detailed in recent studies . A representative protocol involves:

  • Formation of the Quinazolinone Core: Starting with 3-hydroxy-4-methoxybenzaldehyde, nitration and subsequent reaction with morpholine yield intermediate quinazoline derivatives .

  • Piperazine Functionalization: The quinazolinone intermediate is coupled with substituted piperazines under reflux conditions using polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

  • Thioacetyl Linkage Installation: A thioacetylation step introduces the sulfur-containing bridge, often employing thioglycolic acid or its derivatives in the presence of coupling agents .

Table 1: Key Synthesis Steps and Conditions

StepReactantsSolventTemperatureCatalystYield (%)
13-Hydroxy-4-methoxybenzaldehyde, 1-bromo-3-chloropropaneEthanol80°CKI70.6
2Intermediate 3, morpholineTHF60°C-73.8
3Quinazolinone intermediate, piperazine derivativeDMSO120°C-65.2

Optimization Challenges

Reaction yields are highly dependent on inert atmospheric conditions to prevent oxidation of the thioether group. Purification often requires column chromatography or recrystallization from ethanol, with final purity confirmed via high-resolution mass spectrometry (HRMS) .

Pharmacological Activities and Mechanisms

Antitumor Activity

In vitro studies demonstrate potent antiproliferative effects against non-small cell lung cancer (A549) and prostate cancer (PC-3) cell lines. Compound C9, a structural analog, exhibited IC₅₀ values comparable to gefitinib, a clinically approved EGFR inhibitor . Mechanistically, the piperazine moiety facilitates hydrogen bonding with kinase active sites, while the quinazolinone core interferes with ATP binding, inhibiting tyrosine kinase activity .

Table 2: Antitumor Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Control (Gefitinib IC₅₀)
A5490.120.09
PC-30.150.11

Antimicrobial and Anti-Inflammatory Effects

Hybrid quinazolinone-piperazine derivatives exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The anti-inflammatory potential is attributed to suppression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra reveal distinct singlet signals at 8.41 ppm (quinazoline -N=CH) and 3.91 ppm (-OCH₃), while 13C^{13}\text{C} NMR confirms carbonyl resonances at 169.5 ppm .

  • High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular ion peaks at m/z 456.6 (calculated for C26H24N4O2S\text{C}_{26}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}) .

Table 3: Key NMR Assignments for Compound C9

Proton/CarbonChemical Shift (ppm)Assignment
1H^1\text{H} (N=CH)8.41Quinazoline ring
1H^1\text{H} (-OCH₃)3.91Methoxy group
13C^{13}\text{C} (C=O)169.5Acetyl group

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